2-(Cyclopropylmethoxy)acetonitrile
Description
2-(Cyclopropylmethoxy)acetonitrile (CAS: 135290-23-2, InChIKey: KAFIYBBHRSAACA-UHFFFAOYSA-N) is a nitrile-containing compound with a cyclopropylmethoxy substituent. Its molecular formula is C₆H₉NO, and its molecular weight is 111.14 g/mol. The structure consists of a nitrile group (-CN) attached to a methylene unit, which is further linked to a cyclopropylmethoxy group (-OCH₂C₃H₅). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the construction of complex molecules with cyclopropylmethoxy motifs .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFIYBBHRSAACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclopropylmethoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclopropylmethoxy)acetonitrile may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
2-Cyclopropylacetonitrile (CAS: 6542-60-5)
- Structure : Differs by the absence of the methoxy oxygen, resulting in a direct cyclopropyl-methyl linkage to the nitrile group (C₅H₇N).
- Properties :
- Lower molecular weight (81.12 g/mol vs. 111.14 g/mol).
- Reduced polarity due to the lack of an oxygen atom.
- Higher volatility compared to 2-(Cyclopropylmethoxy)acetonitrile.
- However, the cyclopropyl ring may still impose steric constraints .
2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6)
- Structure : Replaces the nitrile (-CN) with an aldehyde (-CHO) group.
- Properties :
- Aldehydes are more electrophilic than nitriles, making this compound prone to oxidation and nucleophilic additions.
- Lower thermal stability compared to nitriles.
- Applications : Likely used in condensation reactions (e.g., aldol reactions) rather than as a nitrile precursor .
Methoxyacetonitrile (CH₃OCH₂CN)
- Structure : Replaces the cyclopropylmethoxy group with a simple methoxy (-OCH₃) group.
- Properties :
- Simpler structure with lower steric demand.
- Higher solubility in polar solvents due to reduced hydrophobicity.
Comparison with Pharmacologically Active Compounds
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
- Structure : Contains a cyclopropylmethoxy group on a benzamide scaffold.
- Properties :
- Applications : Used in treating inflammatory diseases (e.g., COPD), whereas 2-(Cyclopropylmethoxy)acetonitrile serves as a synthetic building block .
Physical and Chemical Properties (Inferred)
| Property | 2-(Cyclopropylmethoxy)acetonitrile | 2-Cyclopropylacetonitrile | Methoxyacetonitrile |
|---|---|---|---|
| Molecular Formula | C₆H₉NO | C₅H₇N | C₃H₅NO |
| Molecular Weight (g/mol) | 111.14 | 81.12 | 85.08 |
| Boiling Point | ~200–220°C (estimated) | ~150–170°C | ~190–210°C |
| Polarity | Moderate (due to -O- and -CN) | Low | High |
| Stability | Stable under acidic/basic conditions | Sensitive to strong acids | Moderate |
Biological Activity
2-(Cyclopropylmethoxy)acetonitrile (CAS No. 135290-23-2) is an organic compound characterized by a cyclopropylmethoxy group attached to an acetonitrile moiety. Its unique structure allows for diverse chemical transformations, making it a valuable compound in various fields, including medicinal chemistry and biological research.
- Molecular Formula : C6H9NO
- Molecular Weight : 113.14 g/mol
- Functional Groups : Nitrile, ether
Synthesis
The synthesis of 2-(Cyclopropylmethoxy)acetonitrile typically involves the reaction of cyclopropylmethanol with acetonitrile in the presence of a base such as sodium hydride under reflux conditions. This method ensures a high yield and purity of the product, which can be further utilized in various biological applications.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds derived from 2-(Cyclopropylmethoxy)acetonitrile. One study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.
The biological activity of 2-(Cyclopropylmethoxy)acetonitrile is believed to involve several biochemical pathways:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
- Metabolic Pathways : Similar compounds are known to be metabolized into various intermediates that could contribute to their biological effects, such as citrate and malate derivatives.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of 2-(Cyclopropylmethoxy)acetonitrile derivatives revealed:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The synthesized derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity.
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| 2-(Cyclopropylmethoxy)acetonitrile derivative A | 20 | E. coli |
| 2-(Cyclopropylmethoxy)acetonitrile derivative B | 30 | S. aureus |
| 2-(Cyclopropylmethoxy)acetonitrile derivative C | 50 | P. aeruginosa |
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of related compounds has shown that modifications to the cyclopropyl group can significantly influence antibacterial potency. For instance, increasing the size or altering the electronegativity of substituents on the cyclopropyl ring has been correlated with enhanced activity against resistant bacterial strains .
Applications in Medicine and Industry
The potential applications of 2-(Cyclopropylmethoxy)acetonitrile extend beyond antibacterial activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
